N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide is a bicyclic compound with the empirical formula CHNO. This compound is derived from bicyclo[2.2.1]heptane, commonly known as norbornane, and is characterized by its unique bicyclic structure. It has garnered interest in various fields of chemical and biological research due to its potential applications and unique properties.
The compound can be synthesized through specific chemical reactions involving bicyclo[2.2.1]heptan-2-amine and acetic anhydride, typically in the presence of a base like pyridine.
N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide falls under the category of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia.
The synthesis of N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide generally involves the following steps:
The reaction proceeds through nucleophilic attack by the amine on the carbonyl carbon of acetic anhydride, leading to the formation of the acetamide linkage.
N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide features a bicyclic framework with specific stereochemistry at the nitrogen atom, which is crucial for its biological activity.
The molecular weight of N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide is approximately 155.23 g/mol, and it has a melting point that can vary based on purity and synthesis conditions.
N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide can undergo various chemical transformations:
The oxidation reactions typically occur in acidic media, while reduction reactions require anhydrous conditions for optimal yield.
The mechanism of action for N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide involves its interaction with specific molecular targets within biological systems:
N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide is typically a solid at room temperature, with physical properties that include:
The compound exhibits typical amide reactivity, participating in various chemical transformations such as oxidation and reduction, as previously discussed.
N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide has several significant applications across different fields:
This comprehensive analysis highlights N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide's multifaceted nature and its relevance in scientific research and industrial applications.
Table 1: Key Pharmacological Parameters of N-(bicyclo[2.2.1]heptan-2-yl)acetamide Derivatives
Compound | NMDA IC₅₀ (μM) | Ki at PCP Site (μM) | MES Protection | Neurotoxicity IC₅₀ (MDCK, μM) |
---|---|---|---|---|
Lead 5a | 7.86 | 5.28 | Active at 100mg/kg | 155 |
Memantine | 10-50* | 2-5* | Reference compound | 197 |
Derivative 5b | >15 | >10 | Inactive | 201 |
Derivative 5d | >50 | >30 | Inactive | >1000 |
Literature reference values for comparison [2] [4]
The bicyclo[2.2.1]heptane scaffold enables selective interaction with the phencyclidine (PCP) binding domain within the ion channel of NMDA receptors. This mechanism requires prior receptor activation by glutamate, creating a voltage-dependent blockade that preferentially inhibits pathological overactivation while preserving physiological signaling. Molecular docking studies indicate the acetamide moiety forms hydrogen bonds with Thr648 and Ser652 residues near the PCP site, while the bicyclic system provides optimal steric bulk for channel occlusion. Derivatives with endo-configuration exhibit 3-5 fold greater binding affinity than exo-isomers due to enhanced complementarity with the hydrophobic channel lining [2] [7].
Through targeted NMDA receptor blockade, this chemotype prevents calcium overload in neurons during ischemic conditions and glutamate storms. In vitro models demonstrate 40-60% reduction in excitotoxic cell death at 50μM concentrations, comparable to reference antagonist MK-801 but with reduced psychotomimetic liability. The mechanism involves attenuation of calcium-triggered apoptotic cascades, particularly reducing calpain activation by 70% and mitochondrial permeability transition pore opening by 65% at therapeutic concentrations. This translates to significant protection of hippocampal and cortical neurons in oxygen-glucose deprivation models [4] [7].
The lead bicycloheptane derivative (5a) exhibits superior channel blocking kinetics (mean open time reduction: 68±5% vs. memantine's 52±7%) while maintaining low micromolar affinity (Ki=5.28μM). In vivo maximal electroshock (MES) tests reveal complete seizure suppression at 100mg/kg, outperforming lower-affinity analogs (>300mg/kg required for derivatives 5b-f). Crucially, its therapeutic index (LD₅₀/MES ED₅₀) of 8.2 approaches memantine's value of 10.3, indicating comparable safety margins. Electrophysiological studies confirm voltage-dependent dissociation constants (koff = 0.45ms⁻¹) similar to approved therapeutics, enabling rapid channel unblock during normal neurotransmission [2] [4].
Table 2: Blood-Brain Barrier Penetration Parameters
Molecular Property | Value | Optimal BBB Range | Significance | |
---|---|---|---|---|
Molecular Weight | 153.22 | <450 Da | Passive diffusion | |
cLogP | 1.12 | 1-3 | Lipid solubility | |
H-bond Donors | 1 | ≤3 | Membrane passage | |
H-bond Acceptors | 2 | ≤7 | Membrane passage | |
PSA | 29.1 Ų | <90 Ų | Transcellular flux | |
Predicted BBB Penetration | 0.92 (High) | >0.5 acceptable | In silico model | [9] |
The norcamphor core provides ideal physicochemical properties for CNS targeting: 1) Moderate lipophilicity (cLogP=1.12) balances solubility and membrane permeation; 2) Low polar surface area (29.1Ų) facilitates transcellular diffusion; and 3) Molecular rigidity reduces entropy penalty during membrane partitioning. In vitro MDCK monolayer assays confirm Papp values of 18.7×10⁻⁶ cm/s (A→B), comparable to donepezil (21.3×10⁻⁶ cm/s). Strategic fluorination at the 4-position of phenyl-containing derivatives increases logD by 0.8 units without compromising solubility, enhancing brain-to-plasma ratios from 0.8 to 1.4 in rodent studies [3] [6].
Table 3: Structural Modifications and Biological Effects
Acetamide Modification | NMDA Ki (μM) | Relative Efficacy | Key Observations | |
---|---|---|---|---|
N-H (Parent) | 82.5 | Baseline | Low affinity, high clearance | |
N-Methyl | 47.3 | 1.7× | Increased metabolic stability | |
N-2-(Piperidin-1-yl)ethyl | 5.28 | 15.6× | Optimal spacer length, basic nitrogen enhances PCP site interaction | |
N-2-(Pyrrolidin-1-yl)ethyl | 11.4 | 7.2× | Reduced affinity vs. piperidine | |
N-2-Morpholinoethyl | 28.9 | 2.9× | Hydrogen bond acceptor disadvantage | |
N-Phenyl | >100 | Inactive | Steric clash in channel vestibule | [2] [4] [7] |
Critical SAR insights: 1) Extension of the acetamide nitrogen with 2-3 carbon spacers improves Ki by 8-15 fold versus unsubstituted analogs; 2) Terminal basic amines (pKa 8.5-10.0) enhance ionic interaction with GluN1 Asp658; 3) Piperidine derivatives outperform morpholine and pyrrolidine variants due to optimal pKa and ring size; and 4) Benzamide substitution abolishes activity due to π-π stacking interference with channel residues. Molecular dynamics reveal the secondary nitrogen in N-2-(piperidin-1-yl)ethyl derivatives forms a salt bridge with Asp658 (distance: 2.9Å), explaining its 15-fold affinity improvement over the parent acetamide [2] [4].
Though primarily characterized as NMDA antagonists, structural analogs demonstrate allosteric modulation of muscarinic acetylcholine receptors (mAChRs). The bicyclo[2.2.1]heptane core resembles tropane alkaloids, enabling moderate affinity (Ki = 2.1μM at M1) with subtype selectivity profiles distinct from non-selective anticholinergics. In vitro assays show 40-60% potentiation of oxotremorine-induced GTPγS binding at M1/M4 subtypes, suggesting positive allosteric modulation. This dual activity profile may enhance cognitive benefits in Alzheimer's models by simultaneously addressing glutamatergic excess and cholinergic deficit. Notably, N-alkylation with ethylene-bridged heterocycles (as in NMDA-active compounds) reduces direct mAChR binding while preserving allosteric effects, indicating structural divergence requirements for receptor polypharmacology [5] [7].
Beyond neurological applications, preliminary screening reveals broad-spectrum antimicrobial activity (MIC = 32-128μg/mL). The lipophilic bicyclic core enables membrane intercalation, with electron microscopy confirming dose-dependent disruption of S. aureus membranes at 4× MIC. Additionally, molecular similarity to azole antifungals suggests ergosterol biosynthesis inhibition - confirmed by GC-MS detection of ergosta-5,7,22,24(28)-tetraen-3β-ol accumulation in C. albicans at sub-MIC concentrations. Structure-activity analysis indicates that halogenation at the bridgehead carbon (C7) enhances antifungal potency 4-fold by improving CYP51 binding, while maintaining the acetamide group preserves water solubility for bacterial penetration [3].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4